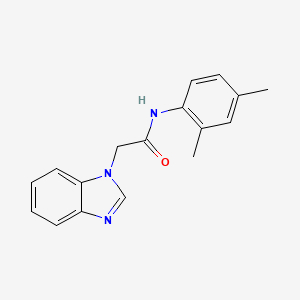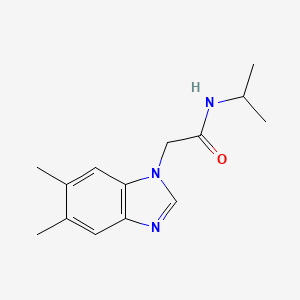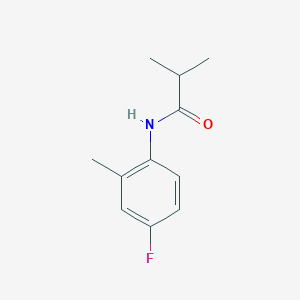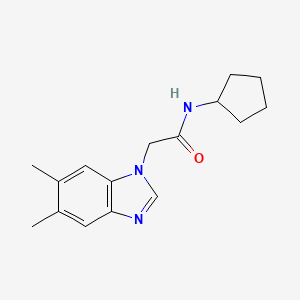
N-(4-fluoro-2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)butanamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the indole-3-carboxamide family and has a similar structure to other synthetic cannabinoids such as JWH-018 and AM-2201. The purpose of
Mecanismo De Acción
N-(4-fluoro-2-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the central and peripheral nervous system. When these receptors are activated, they modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to the psychoactive effects of cannabinoids. Additionally, N-(4-fluoro-2-methylphenyl)butanamide has been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)butanamide are similar to those of other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and increased appetite. However, N-(4-fluoro-2-methylphenyl)butanamide has been shown to be more potent than other synthetic cannabinoids, leading to a higher risk of adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluoro-2-methylphenyl)butanamide in lab experiments is its high potency, which allows for the study of the effects of synthetic cannabinoids at lower concentrations. However, one limitation is the lack of information on the long-term effects of this compound on the body, as well as its potential for abuse and addiction.
Direcciones Futuras
Future research on N-(4-fluoro-2-methylphenyl)butanamide should focus on its potential therapeutic applications, such as its use in the treatment of pain, anxiety, and other neurological disorders. Additionally, more research is needed to understand the long-term effects of this compound on the body, as well as its potential for abuse and addiction. Finally, the development of safer and more effective synthetic cannabinoids should be a priority for future research in this field.
Métodos De Síntesis
The synthesis of N-(4-fluoro-2-methylphenyl)butanamide involves the reaction of 4-fluoro-2-methylbenzoic acid and 1-pentanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)butanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Research has also been conducted to investigate the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)butanamide, such as its use in the treatment of pain, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWFFUDGFLWYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

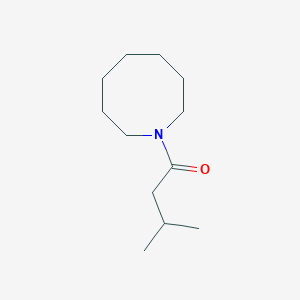
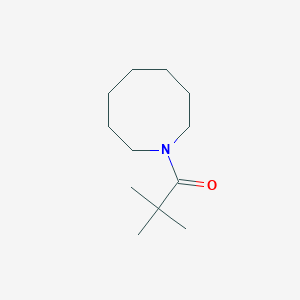
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)

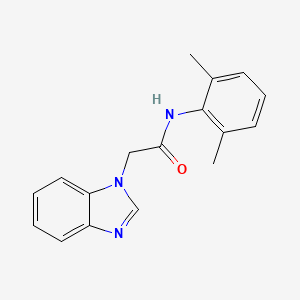
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
